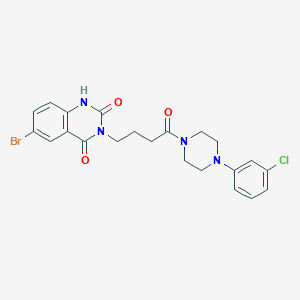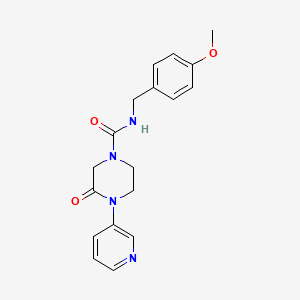![molecular formula C7H7ClN2O5S B3011332 3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid CAS No. 1365937-81-0](/img/structure/B3011332.png)
3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various dicarbonyl compounds, followed by cyclization and functionalization reactions. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis steps . Similarly, the synthesis of 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds includes hydrazinolysis, cyclization, chlorination, oxidation, hydrolysis, acyl chlorination, and amidation . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a chlorosulfonyl group and a pyrazole ring in its structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic methods . The crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined to crystallize in the triclinic space group with specific cell parameters . Quantum chemical methods, such as DFT calculations, are also used to examine the molecular geometry and vibrational frequencies, which can be compared with experimental data to validate the structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. For example, the reaction of 1H-pyrazole-3-carboxylic acid with acid chloride and 2,3-diaminopyridine can yield different products depending on the reaction conditions, such as the formation of 1H-pyrazole-3-carboxamide or a 3H-imidazo[4,5-b]pyridine derivative . Additionally, reactions of chlorocarbonyl isocyanate and chlorosulfonyl isocyanate with aminopyrazoles lead to novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives . These reactions highlight the reactivity of the pyrazole ring and the potential for diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and functional groups. The crystallographic study provides information on the density and molecular packing of the compound . The HOMO-LUMO energy gap and molecular electrostatic potential map obtained from DFT calculations can give insights into the chemical reactivity and stability of the compound . Thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, can also be calculated to predict the behavior of the compound under different temperatures and pressures .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound is involved in the synthesis of novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives, showcasing its utility in creating diverse chemical structures (Elgemeie et al., 2001).
- It reacts with various primary and secondary amines to form amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, demonstrating its reactivity and versatility in chemical synthesis (Eleev et al., 2015).
Derivatives and Molecular Structure
- Derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a][1,3,5]triazine series are formed through reactions with aminoazoles, indicating its role in the synthesis of complex organic molecules (Zamigailo et al., 2013).
- The compound aids in the transformation of 1,5-benzoxazepines into spirobenzoxazoles, further highlighting its potential in organic synthesis and structural transformation (Kurasawa et al., 1988).
Biological and Pharmacological Potential
- Novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives synthesized using this compound show antibacterial and antitubercular activities, pointing towards its significance in medicinal chemistry (Cai et al., 2020).
Structural Analysis and Characterization
- Various derivatives like 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones have been synthesized and characterized, showcasing the structural diversity achievable with this compound (Ivanov, 2021).
Additional Research and Applications
- The compound has been used in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating its utility in creating halogenated derivatives for various applications (Ivanov et al., 2017).
Propriétés
IUPAC Name |
3-chlorosulfonyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O5S/c8-16(13,14)5-4(7(11)12)9-10-2-1-3-15-6(5)10/h1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSAJXXSHLSZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=N2)C(=O)O)S(=O)(=O)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)
![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)
![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)


![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)
![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)